Cefbuperazone sodique

Vue d'ensemble

Description

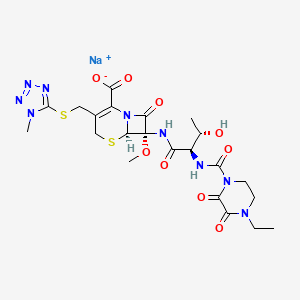

“Tomiporan” est un composé dont le nom chimique est Cefbuperazone . Il a été approuvé pour la première fois en 1985 . La céfbuperazone appartient à la classe des antibiotiques bêta-lactames, plus précisément aux céphalosporines. Ces antibiotiques sont largement utilisés pour traiter les infections bactériennes.

Applications De Recherche Scientifique

Cefbuperazone finds applications in:

Clinical Medicine: It is used to treat infections caused by susceptible microorganisms.

Research: Scientists study its pharmacokinetics, efficacy, and safety profiles.

Industry: Cefbuperazone contributes to antibiotic formulations.

Mécanisme D'action

Target of Action

Cefbuperazone Sodium, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibacterial agents.

Mode of Action

Cefbuperazone Sodium exerts its bactericidal effect by binding to and inactivating the PBPs . This binding inhibits the third and last stage of bacterial cell wall synthesis . The disruption of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

It’s known that the drug interferes with the final stage of bacterial cell wall synthesis by inhibiting pbps . This disruption in the cell wall synthesis pathway leads to bacterial cell death.

Pharmacokinetics

They are primarily excreted unchanged by the kidneys . These properties can impact the bioavailability of the drug, determining its effectiveness in treating infections.

Result of Action

The primary result of Cefbuperazone Sodium’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, the drug causes the bacteria to become structurally compromised, leading to cell lysis and death . This helps in the effective treatment of infections caused by susceptible bacteria.

Analyse Biochimique

Biochemical Properties

Cefbuperazone Sodium interacts with various enzymes and proteins in biochemical reactions. Like all beta-lactam antibiotics, Cefbuperazone Sodium binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis .

Cellular Effects

The effects of Cefbuperazone Sodium on cells are primarily related to its inhibition of cell wall synthesis. By binding to PBPs, it disrupts the structural integrity of the bacterial cell wall, leading to cell lysis . This impacts cell function and can influence cellular processes such as cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of Cefbuperazone Sodium involves its binding to PBPs. This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis . The process involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of Cefbuperazone Sodium vary with different dosages. Pharmacological studies with Cefbuperazone Sodium doses in the range of 250 to 6000 mg/kg body weight administered intravenously or subcutaneously in mice, rats, rabbits, dogs, and guinea pigs, elicited effects on several pharmacological parameters .

Metabolic Pathways

The excretion pattern differs between species .

Transport and Distribution

Cefbuperazone Sodium is distributed rapidly throughout the body with short-lived high concentrations in liver and kidney and longer-lasting high concentrations in urine and intestinal contents .

Méthodes De Préparation

Voies de synthèse : La céfbuperazone peut être synthétisée par différentes voies. Une méthode courante consiste à faire réagir l'acide 7-aminocephalosporanique (7-ACA) avec l'acide 3-(2-thiényl)acrylique. Le composé résultant subit de nouvelles modifications pour donner la céfbuperazone.

Conditions de réaction : Les conditions de réaction spécifiques pour la synthèse de la céfbuperazone peuvent varier, mais elles impliquent généralement des solvants appropriés, des catalyseurs et un contrôle de la température.

Production industrielle : La céfbuperazone est produite industriellement à l'aide de procédés de fermentation à grande échelle. Des micro-organismes (comme les Streptomyces) sont cultivés pour produire le composé, qui est ensuite isolé et purifié.

Analyse Des Réactions Chimiques

La céfbuperazone subit plusieurs réactions chimiques :

Hydrolyse : Le cycle bêta-lactame peut être hydrolysé par les bêta-lactamases, ce qui conduit à une inactivation.

Oxydation : La céfbuperazone peut subir des réactions d'oxydation, affectant sa stabilité et sa pharmacocinétique.

Substitution : Divers groupes fonctionnels présents sur la molécule peuvent être substitués, ce qui influe sur ses propriétés.

Les réactifs courants comprennent les enzymes (bêta-lactamases), les agents oxydants et les nucléophiles. Les principaux produits comprennent les formes hydrolysées et les produits d'oxydation.

4. Applications de la recherche scientifique

La céfbuperazone trouve des applications dans :

Médecine clinique : Elle est utilisée pour traiter les infections causées par des micro-organismes sensibles.

Recherche : Les scientifiques étudient sa pharmacocinétique, son efficacité et son profil de sécurité.

Industrie : La céfbuperazone contribue aux formulations antibiotiques.

5. Mécanisme d'action

La céfbuperazone inhibe la synthèse de la paroi cellulaire bactérienne en se liant aux protéines de liaison à la pénicilline (PBP). Cela perturbe la formation du peptidoglycane, ce qui conduit à la lyse cellulaire et à la mort des bactéries.

Comparaison Avec Des Composés Similaires

La particularité de la céfbuperazone réside dans sa structure chimique et son spectre d'activité. Des composés similaires comprennent d'autres céphalosporines comme la céfotaxime et la ceftriaxone.

Propriétés

Numéro CAS |

76648-01-6 |

|---|---|

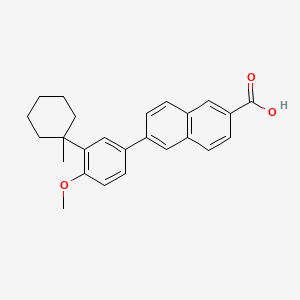

Formule moléculaire |

C22H29N9NaO9S2 |

Poids moléculaire |

650.6 g/mol |

Nom IUPAC |

sodium;(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H29N9O9S2.Na/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3;/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37);/t10-,12+,19+,22-;/m0./s1 |

Clé InChI |

HKFFDVOEBVRKTD-FDVIUCIPSA-N |

SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-])OC.[Na+] |

SMILES isomérique |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC.[Na] |

SMILES canonique |

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

76648-01-6 |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

cefbuperazone cefbuperazone sodium, (6R-(6alpha,7alpha,7(2R*,3S*)))-isomer sodium 7beta-(2R, 3S)-2-(4-ethyl-2,3-dioxo-1-piperazinecarboxamido)-(3-hydroxybutanamido)-7alpha-methoxy-3-((1-methyl-1H-tetrazol-5-yl)thiomethyl)-3-cephem-4-carboxylate T 1982 T-1982 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cefbuperazone Sodium?

A1: Cefbuperazone Sodium is a third-generation cephalosporin antibiotic. Like other beta-lactam antibiotics, it exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. [] This disruption weakens the bacterial cell wall, leading to cell lysis and death. []

Q2: What is the stability profile of Cefbuperazone Sodium?

A4: Research has shown that Cefbuperazone Sodium for injection remains stable for up to 8 hours when mixed with commonly used infusion solutions like 0.9% NaCl injection and 5% glucose injection. []

Q3: Have any novel crystal forms of Cefbuperazone Sodium been reported?

A5: Yes, a novel crystal form of Cefbuperazone Sodium has been developed and characterized. [] This new form exhibits desirable characteristics such as well-defined granules, good flow properties, and improved stability. []

Q4: Are there analytical methods available for quality control of Cefbuperazone Sodium?

A6: High-performance size exclusion chromatography (HPSEC) has been successfully employed to quantify polymers in Cefbuperazone Sodium, ensuring its quality and consistency. []

Q5: What is known about the pharmacokinetics of Cefbuperazone Sodium?

A7: Studies in healthy volunteers have investigated the serum bactericidal activity (SBA) of Cefbuperazone Sodium at different doses and time points after intravenous administration. [, ] These studies provide insights into the drug's absorption, distribution, and elimination profile. [, ]

Q6: What are the advantages of the novel Cefbuperazone Sodium hydrate?

A9: The newly developed Cefbuperazone Sodium hydrate boasts enhanced storage stability, making it particularly suitable for formulating medications. [] This improved stability could translate to a longer shelf life and potentially greater patient access. []

Q7: Is there information available on the local toxicity of Cefbuperazone Sodium for injection?

A10: Preclinical studies in animals (rabbits, guinea pigs, mice, and rats) have demonstrated that Cefbuperazone Sodium for injection exhibits minimal local toxicity. [] Specifically, it showed no evidence of vascular irritation, hemolysis, or anaphylaxis in these animal models. []

Q8: What are the potential applications of the novel Cefbuperazone Sodium composition powder for injection?

A11: This novel composition, utilizing sodium benzoate, offers several advantages, including improved particle uniformity, higher Cefbuperazone Sodium content, enhanced compatibility and stability, and ease of use. [] It also simplifies the manufacturing process and reduces production costs, making it suitable for large-scale production. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)

![6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)

![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)

![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)

![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)